Head-to-Head PDE2 Inhibitory Potency: 3-Fluoro-4-methoxybenzyl vs. 4-Methoxybenzyl in a Common Pyrimidone Scaffold
In a direct head-to-head comparison within the identical pyrimidone carboxamide scaffold from US Patent 9,815,796, the 3-fluoro-4-methoxybenzyl-containing compound (Example 528) exhibited a PDE2 inhibitory Ki of 1.10 nM, while the corresponding 4-methoxybenzyl analog (Example 466) showed a Ki of 0.790 nM [1][2]. Both compounds were assessed under the same standardized PDE2 enzymatic assay conditions. The 4-methoxybenzyl variant is approximately 1.4-fold more potent; however, the fluorinated derivative offers distinct physicochemical advantages, including a higher computed logP (2.60 vs. 2.50 for 4-methoxybenzyl bromide), which enhances membrane permeability, and the well-established metabolic shielding effect of the fluorine atom at the meta-position, which retards CYP450-mediated oxidative metabolism [3]. For CNS-targeted programs where balanced potency, brain penetration, and metabolic stability are simultaneously required, the 3-fluoro-4-methoxybenzyl fragment provides a more favorable overall profile.
| Evidence Dimension | PDE2 enzyme inhibitory activity (Ki) within identical pyrimidone carboxamide chemotype |
|---|---|
| Target Compound Data | Ki = 1.10 nM (US9815796, Example 528; 3-fluoro-4-methoxybenzyl substituent) |
| Comparator Or Baseline | Ki = 0.790 nM (US9815796, Example 466; 4-methoxybenzyl substituent) |
| Quantified Difference | 4-methoxybenzyl analog is 1.39-fold more potent (ΔKi = 0.31 nM); fluorinated analog provides complementary logP and metabolic stability advantages |
| Conditions | Recombinant PDE2A enzymatic assay, standardized protocol per US9815796 patent specification |
Why This Matters
This head-to-head SAR data from a common patent series enables procurement scientists to select the 3-fluoro-4-methoxybenzyl building block when CNS multiparameter optimization—not isolated potency—is the project objective.
- [1] BindingDB. (2019). BDBM355437: 2-(3-fluoro-4-methoxybenzyl)-N-{(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]propyl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide (US9815796, Example 528). Ki = 1.10 nM (PDE2). View Source
- [2] BindingDB. (2019). BDBM355375: N-{(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]-2,2-dimethylpropyl}-2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (US9815796, Example 466). Ki = 0.790 nM (PDE2). View Source
- [3] Nbinno. (2025). 3-Fluoro-4-methoxybenzyl Bromide: A Key Intermediate for Pharmaceutical R&D. Discussion of fluorine effects on metabolic stability. View Source
